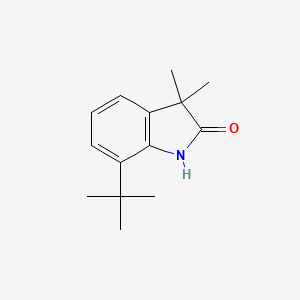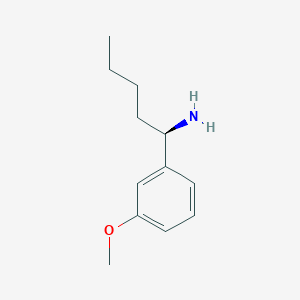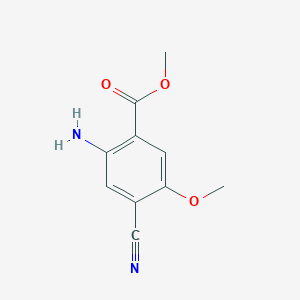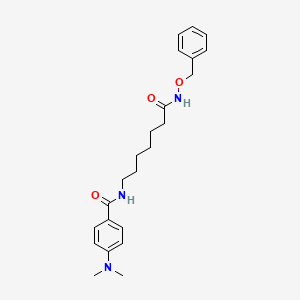
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C12H12O4 It is a derivative of cyclopropanecarboxylic acid, featuring a methoxycarbonyl group attached to a phenyl ring, which is in turn connected to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common method starts with cinnamic acid, which undergoes methylation to form the methyl ester. This intermediate then undergoes cyclopropanation, followed by hydrolysis to yield the racemic mixture of 2-phenylcyclopropanecarboxylic acid. The final step involves chiral resolution to obtain the desired trans isomer .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable building block for the development of novel compounds .
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in the metabolism of cyclopropane-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, potentially inhibiting or modulating enzyme activity. The methoxycarbonyl group may also participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- trans-2-Phenylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-, trans-
Comparison: Compared to similar compounds, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid stands out due to the presence of the methoxycarbonyl group, which can significantly alter its chemical reactivity and biological interactions. This functional group can enhance the compound’s solubility and facilitate its use in various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(1R,2R)-2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
Clé InChI |
IXSGVZYMCKOUAM-VHSXEESVSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
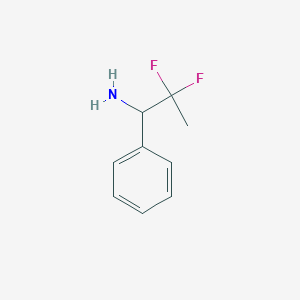
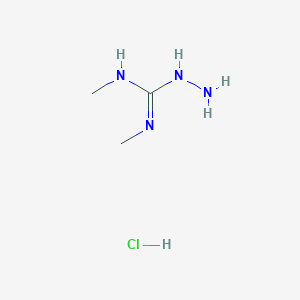
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
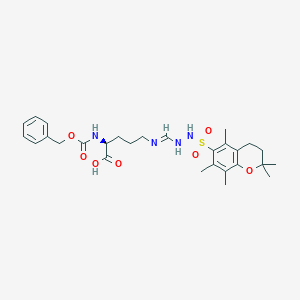
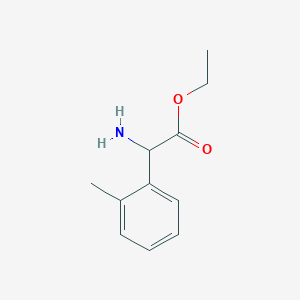

![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
